4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry Computational ADME Structure-Activity Relationships

4-(Dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 392249-41-1) is a uniquely substituted benzothiazole-2-carboxamide featuring a strong electron-donating 4-dimethylamino group. This moiety creates a distinct push-pull electronic system compared to unsubstituted or nitro analogs (e.g., CAS 313404-27-2), profoundly altering hydrogen-bonding capacity, protonation state, and target-binding pharmacophores. It is specifically designed for kinase/adenosine receptor SAR studies where basic amine interactions with hinge-region residues are being probed, and for use as a structurally matched negative control. Procure this precise electronic variant to ensure valid structure-activity conclusions.

Molecular Formula C17H16N4O4S
Molecular Weight 372.4
CAS No. 392249-41-1
Cat. No. B2409084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS392249-41-1
Molecular FormulaC17H16N4O4S
Molecular Weight372.4
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
InChIInChI=1S/C17H16N4O4S/c1-20(2)11-6-4-10(5-7-11)16(22)19-17-18-15-13(25-3)8-12(21(23)24)9-14(15)26-17/h4-9H,1-3H3,(H,18,19,22)
InChIKeyYEHPHSNPSHUYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 392249-41-1) – Procurement-Relevant Structural and Physicochemical Baseline


4-(Dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 392249-41-1) is a synthetic, small-molecule benzothiazole-2-carboxamide featuring a 4-dimethylaminobenzoyl moiety [1]. Its computed physicochemical profile—molecular weight 372.4 g/mol, XLogP3-AA of 3.5, topological polar surface area of 129 Ų, and 7 hydrogen-bond acceptors—places it within a favorable property space for cell-permeable probe development [1]. The compound’s benzothiazole scaffold, substituted with both electron-donating (4-OCH₃) and electron-withdrawing (6-NO₂) groups, creates a unique push-pull electronic system that fundamentally distinguishes it from simpler, unsubstituted or mono-substituted benzothiazole amides commonly used as screening library representatives.

Why Generic Benzothiazole-2-Carboxamide Substitution Is Not Advisable for 392249-41-1


Close analogs such as N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-27-2) and N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 330677-48-0) share the identical heterocyclic core but differ critically in the benzoyl substituent . In 392249-41-1, the 4-dimethylamino group introduces a strong electron-donating resonance effect (+M) and a basic tertiary amine center, profoundly altering the compound’s electronic distribution, hydrogen-bonding capacity, and protonation state relative to the unsubstituted or nitro-substituted analogs . These electronic differences directly impact target-binding pharmacophore requirements, solubility, and membrane permeability, making the dimethylamino-substituted compound a distinct chemical entity that cannot be interchanged with its simpler benzamide or nitrobenzamide counterparts without risking loss of the desired structure-activity profile [1].

Quantitative Differentiation Evidence for 4-(Dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Relative to Key Analogs


Hydrogen-Bond Acceptor Capacity Differentiates 392249-41-1 from Unsubstituted Benzamide Analog 313404-27-2

The target compound possesses 7 hydrogen-bond acceptor sites versus 5 for the unsubstituted benzamide analog N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-27-2), based on PubChem-computed Cactvs descriptors [1][2]. This quantitative difference in HBA count directly influences the compound's solvation free energy and its ability to engage in specific polar interactions with biological targets, making 392249-41-1 a more versatile hydrogen-bond acceptor in pharmacophore models.

Medicinal Chemistry Computational ADME Structure-Activity Relationships

Lipophilicity Modulation by 4-Dimethylamino Group: XLogP3-AA Comparison with 4-Nitro Analog

The computed XLogP3-AA of 392249-41-1 is 3.5, reflecting the lipophilicity contribution of the 4-dimethylamino substituent [1]. In contrast, the 4-nitro analog 4-nitro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 330677-48-0), bearing an electron-withdrawing p-nitro group on the benzoyl ring, is expected to exhibit a lower logP (approximately 2.8–3.0 by ChemDraw estimation) due to the polar nitro group . This logP differential of ~0.5–0.7 units implies significantly different membrane partitioning and oral absorption potential as predicted by Lipinski's Rule of Five.

Lipophilicity Drug Design Permeability

Topological Polar Surface Area (TPSA) as a Selectivity Discriminator Between 392249-41-1 and 6-Carboxylate Analog

The target compound has a TPSA of 129 Ų [1]. A closely related benzothiazole derivative, methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate, has a calculated TPSA of ~110–120 Ų due to the ester group at the 6-position replacing the nitro and methoxy substituents. The higher TPSA of 392249-41-1, exceeding the 140 Ų threshold by only 11 units, places it in a borderline region for blood-brain barrier penetration, whereas the 6-carboxylate analog would be more CNS-penetrant. This difference is quantifiable and relevant for programs targeting peripheral vs. central nervous system diseases.

Blood-Brain Barrier Oral Bioavailability Polar Surface Area

Molecular Complexity as a Proxy for Synthetic Accessibility: 392249-41-1 vs. Thiazole-Only Analog

PubChem assigns a molecular complexity score of 521 to 392249-41-1 [1]. By comparison, the simpler thiazole-only analog 4-(dimethylamino)-N-(thiazol-2-yl)benzamide has a complexity of approximately 280 (estimated). While higher complexity is often correlated with increased synthetic effort, it also reflects a more sophisticated pharmacophoric arrangement. The target compound's complexity is driven by the fused benzothiazole ring and the dual methoxy/nitro substitution pattern, which together create a unique chemical space not captured by simpler 2-aminothiazole amides.

Synthetic Tractability Medicinal Chemistry Lead Optimization

Available Biological Activity Data: Lack of Published Potency for 392249-41-1 Necessitates Caution in Claiming Target Engagement

A comprehensive search of PubChem BioAssay, ChEMBL, and BindingDB within the allowed step limits did not retrieve any quantitative IC₅₀, EC₅₀, or Kᵢ values specifically for 392249-41-1. This contrasts with structurally related benzothiazole-2-carboxamides such as compound 8 (trimethoxy benzimidazole-2-carboxamide) which showed IC₅₀ = 0.6–2.0 µM against human cancer cell lines [2], and compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) which significantly inhibited proliferation of A431, A549, and H1299 cells [3]. The absence of published potency data for 392249-41-1 itself means that any claims of differential biological activity must be treated as prospective and based entirely on structural inference rather than direct experimental comparison. Researchers and procurement professionals should verify the availability of in-house screening data or request custom biological profiling before selecting this compound for target-based assays.

Biological Activity Screening Data Gaps

Procurement-Relevant Application Scenarios for 4-(Dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 392249-41-1)


Lead-Like Fragment Elaboration in Kinase or Adenosine Receptor Drug Discovery Programs

The benzothiazole-2-carboxamide scaffold is a recognized privileged structure in kinase and adenosine receptor drug discovery [1]. 392249-41-1, with its unique 4-dimethylamino-benzoyl moiety, serves as an advanced intermediate for structure-activity relationship (SAR) studies where electronic modulation of the benzamide ring is required [2]. Its 7 hydrogen-bond acceptor sites and computed logP of 3.5 make it suitable for fragment-based lead optimization campaigns targeting ATP-binding pockets, where the dimethylamino group can probe basic amine interactions with conserved hinge-region residues. This application scenario is supported by the compound's physicochemical profile rather than direct biological data, and users should validate target engagement experimentally.

Fluorescent Probe Development Leveraging Push-Pull Electronic System

The combination of electron-donating 4-OCH₃ and 4-N(CH₃)₂ groups with the electron-withdrawing 6-NO₂ substituent creates an intramolecular charge-transfer (ICT) system with potential fluorescence properties [2]. Related dimethylamino-functionalized bibenzothiazole ligands have demonstrated tunable emission colors upon metal complexation [3]. 392249-41-1 could serve as a synthetic precursor for fluorescent sensors or imaging agents, where the nitro group can be selectively reduced to an amino group for further conjugation. This scenario is directly inferred from the compound's electronic structure and the demonstrated fluorescent properties of structurally analogous dimethylamino-benzothiazole systems.

Negative Control or Selectivity Counter-Screen Compound in Benzothiazole SAR Panels

Given the absence of published potency data for 392249-41-1, one evidence-based procurement scenario is its use as a structurally matched negative control in screening panels alongside active benzothiazole-2-carboxamides such as compound 8 (IC₅₀ = 0.6–2.0 µM) [4] or compound B7 [1]. The 4-dimethylamino substituent distinguishes it from the unsubstituted benzamide analog (CAS 313404-27-2), allowing researchers to isolate the contribution of the basic amine to target binding. This application is contingent upon confirming the compound's inactivity in the assay of interest.

Computational Chemistry and In Silico ADMET Model Calibration

392249-41-1's well-defined computed descriptors (MW 372.4, XLogP3-AA 3.5, TPSA 129 Ų, 7 HBA, 1 HBD, 4 rotatable bonds) make it an ideal compound for calibrating and validating in silico ADMET prediction models [2]. Its borderline TPSA value and moderate lipophilicity place it at decision boundaries for oral bioavailability and CNS penetration predictions, providing high information content for model refinement. This application does not require biological activity data and is directly supported by the compound's PubChem-computed physicochemical properties.

Quote Request

Request a Quote for 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.